Uracil, 1,3-diallyl-6-amino-5-nitroso-

Description

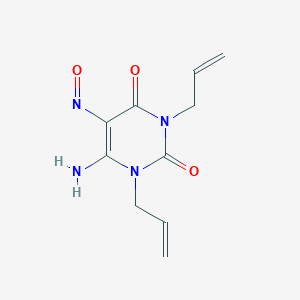

Uracil, 1,3-diallyl-6-amino-5-nitroso- is a chemically modified uracil derivative characterized by substitutions at positions 1 and 3 (diallyl groups), position 6 (amino group), and position 5 (nitroso group). The parent uracil structure is a pyrimidine nucleobase central to RNA, where modifications such as halogenation, alkylation, or functional group additions are often employed to alter electronic properties, hydrogen bonding capacity, and biological activity .

Properties

Molecular Formula |

C10H12N4O3 |

|---|---|

Molecular Weight |

236.23 g/mol |

IUPAC Name |

6-amino-5-nitroso-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-4H,1-2,5-6,11H2 |

InChI Key |

HSAZTSOJSHRTLL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=C(C(=O)N(C1=O)CC=C)N=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Allyl groups (vs. Nitroso groups at position 5 likely decrease electron density in the uracil ring, affecting aromaticity and reactivity .

- Electronic Properties: The amino group at position 6 introduces electron-donating effects, counterbalancing the electron-withdrawing nitroso group. This contrast may stabilize the HOMO-LUMO gap (Eg) compared to halogenated uracils, where halogen electronegativity directly modulates Eg .

- Aromaticity: Studies on 5-halogenouracils (5XU) using geometric (HOMHED) and magnetic (NICS) indices show that substituents alter electron delocalization. For 1,3-diallyl-6-amino-5-nitroso-uracil, the combined effects of allyl, amino, and nitroso groups could disrupt aromaticity more significantly than ethyl or methyl substituents .

Hydrogen Bonding and Bioactivity

- Hydrogen Bonding: The amino group at position 6 may enable additional hydrogen bonds compared to unmodified uracil (which pairs with adenine via two H-bonds in RNA). However, steric interference from diallyl groups could limit this advantage, as seen in PNAs where bulkier substituents reduce triplex stability .

- Comparison with Halogenated Uracils: 5-Fluorouracil (5-FU) is a clinical antimetabolite that inhibits thymidylate synthase.

Preparation Methods

Carboxylic Acid-Mediated Nitrosation

The most widely documented method involves nitrosation of 1,3-diallyl-6-amino-uracil using sodium nitrite (NaNO₂) in a carboxylic acid medium. This approach, described in patent DE4123472A1, employs water-soluble carboxylic acids (e.g., acetic acid) as both solvent and catalyst. The reaction proceeds via electrophilic substitution, where the nitrosonium ion (NO⁺) generated in situ attacks the electron-rich C5 position of the uracil ring.

Reaction Conditions :

-

Temperature : 0–10°C to prevent over-nitrosation

-

Molar Ratio : 1:1.05 (substrate:NaNO₂)

-

Acid Concentration : 5–10% (v/v) aqueous carboxylic acid

Outcome :

-

Yield : 89–93%

-

Purity : >98% (HPLC)

-

By-Products : <2% (primarily C6 oxidation products)

This method avoids side reactions common in strongly acidic media, such as hydrolysis of allyl groups or ring-opening.

Catalytic Hydrogenation of Nitro Precursors

An alternative route described in FR2398064A1 involves reducing a nitro precursor to the nitroso derivative. While originally developed for 5-nitroso-6-amino-uracil, the protocol is adaptable to allylated analogs.

Procedure :

-

Start with 1,3-diallyl-6-amino-5-nitro-uracil.

-

Catalytic hydrogenation under H₂ (1 atm) using Pd/C (5% w/w) in ethanol.

-

Reaction time: 4–6 hours at 25°C.

Outcome :

-

Yield : 75–80%

-

Challenges : Over-reduction to amine (~15% yield loss)

This method is less favored for 1,3-diallyl derivatives due to competing hydrogenolysis of allyl groups.

Allylation Techniques for 1,3-Di-Substitution

Nucleophilic Allylation

Allyl groups are introduced via nucleophilic substitution on 6-amino-uracil. Using allyl bromide in dimethylformamide (DMF) with K₂CO₃ as base:

Optimized Parameters :

-

Temperature : 60°C

-

Reaction Time : 12 hours

-

Molar Ratio : 1:2.2 (uracil:allyl bromide)

Yield : 85–90% (1,3-diallyl-6-amino-uracil).

Comparative Analysis of Nitrosation Methods

The carboxylic acid method outperforms hydrogenation in efficiency and scalability, making it the preferred industrial approach.

Mechanistic Insights and Side Reaction Mitigation

Nitrosonium Ion Generation

In carboxylic acid media, NaNO₂ reacts with H⁺ to form nitrous acid (HNO₂), which further decomposes:

NO is oxidized to NO⁺, the active nitrosating agent. Excess acid or temperature accelerates HNO₂ decomposition, leading to nitro derivatives.

Q & A

Q. How can researchers confirm the identity of 1,3-diallyl-6-amino-5-nitroso-uracil?

- Methodological Answer : The compound can be identified via its CAS number (6634-18-0) and EC number (229-630-6), which are standardized identifiers for chemical verification . Spectroscopic techniques such as NMR, IR, and mass spectrometry (e.g., NIST Standard Reference Database 69) are critical for structural confirmation. For example, NIST provides high-quality spectral data for uracil derivatives, enabling comparison with experimental results .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer : While specific safety classifications (GHS) are not available, general precautions include storing the compound according to supplier guidelines (e.g., dry, cool conditions) and avoiding exposure to open flames. Personal protective equipment (PPE) such as lab coats and gloves should be used, and spills should be mechanically collected to prevent environmental contamination .

Q. What are the common synonyms and nomenclature discrepancies for this compound?

- Methodological Answer : Synonyms include 6-amino-1,3-dimethyl-5-nitroso-uracil, 4-Amino-1,3-dimethyl-5-nitrosouracil, and 1,3-dimethyl-4-amino-5-nitroso-2,6-pyrimidindione. Researchers should cross-reference CAS/EC numbers to resolve ambiguities, as naming conventions vary across databases .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

- Methodological Answer : A validated procedure involves dissolving the precursor uracil derivative in concentrated sulfuric acid (H₂SO₄) at room temperature for 2–3 hours, followed by precipitation in ice water. Recrystallization from methanol improves purity. Reaction time and acid concentration should be calibrated to minimize side products .

Q. What mechanistic insights exist for electron transfer reactions involving nitroso-uracil derivatives under irradiation?

- Methodological Answer : Radiation-induced studies using bromouracil analogs suggest that electron transfer occurs from thymine or adenine radical anions to nitroso groups, increasing uracil formation. Competition kinetic analysis (e.g., HPLC) can quantify yields and elucidate pathways in aqueous DNA base systems .

Q. How do solvent effects influence the stability and reactivity of nitroso-uracil derivatives?

- Methodological Answer : Computational studies (e.g., density functional theory) reveal that polar aprotic solvents stabilize nitroso groups via dipole interactions, whereas protic solvents may promote tautomerization. Solvent choice should align with the desired reaction pathway (e.g., nitrosation vs. ring-opening) .

Q. What advanced techniques are suitable for structural characterization of this compound?

Q. How can purification challenges (e.g., byproduct formation) be addressed during synthesis?

Q. What is the compound’s reactivity with nucleic acid bases in radiation-damage studies?

Q. Are there computational tools to predict the tautomeric states of nitroso-uracil derivatives?

- Methodological Answer :

Yes, quantum mechanical calculations (e.g., Gaussian software) model tautomeric equilibria between nitroso and oxime forms. Solvent-phase simulations (e.g., COSMO-RS) further refine predictions for biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.